![molecular formula C18H14O6 B3084895 boeravinone A CAS No. 114567-33-8](/img/structure/B3084895.png)
boeravinone A
Overview
Description
Boeravinone A is a member of rotenones, a type of chemical compound. It is a natural product found in Boerhavia diffusa , a plant known as “Spreading hogweed” or “Punarnava” and is widely distributed over the tropical, subtropical, and temperate regions of the world .
Synthesis Analysis
The synthesis of boeravinone A involves the design and creation of Aza-boeravinone derivatives, which are potential novel topoisomerase I inhibitors . The seeds of Clitoria fairchildiana provided a new rotenoid, which showed anti-inflammatory activity .Molecular Structure Analysis
Boeravinone A has a molecular formula of C18H14O6 . Its structure includes a free hydroxyl group at the C-3 position of the C-methylisoflavone skeleton . The molecular weight is 326.3 g/mol .Chemical Reactions Analysis
Boeravinone B, a related compound, has been shown to have potent antioxidant and genoprotective effects . It inhibits both TBARS and ROS formation induced by Fenton’s reagent, increases SOD activity, and reduces H2O2-induced DNA damage .Physical And Chemical Properties Analysis
Boeravinone A has a molecular weight of 326.3 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 326.07903816 g/mol .Scientific Research Applications
Anticancer Properties
Boeravinone A exhibits potential as an anticancer agent. Research suggests that it can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types. Its mechanism of action involves modulation of key signaling pathways, including those related to cell cycle regulation and apoptosis .
Antioxidant and Hepatoprotective Effects
Boeravinone A demonstrates strong antioxidant activity. It scavenges free radicals, protecting cells and tissues from oxidative damage. Additionally, studies have highlighted its hepatoprotective properties, making it valuable for liver health .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Boeravinone A has been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory mediators and reduces inflammation, potentially benefiting conditions like arthritis and inflammatory bowel diseases .
Antimicrobial Potential
Boeravinone A exhibits antimicrobial activity against bacteria and fungi. It may help combat infections and contribute to the development of novel antimicrobial agents .
Neuroprotective Properties
Emerging research suggests that boeravinone A has neuroprotective effects. It may enhance neuronal survival, protect against neurodegenerative diseases, and improve cognitive function .
Mechanism of Action
Target of Action
Boeravinone A, like its analog Boeravinone B, is believed to primarily target the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein (P-gp) . The NorA efflux pump is responsible for the extrusion of harmful substances, including antibiotics, out of bacterial cells, contributing to multidrug resistance . P-gp is a protein located in the cell membrane and plays a crucial role in the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
Boeravinone A is likely to interact with its targets by inhibiting their function. For instance, Boeravinone B has been shown to reduce the efflux of ethidium bromide, a substrate of the NorA efflux pump, thereby increasing its accumulation inside the bacterial cells . This suggests that Boeravinone A may also act as an efflux pump inhibitor, preventing the expulsion of antibiotics from bacterial cells and thereby enhancing their efficacy .
Biochemical Pathways
By inhibiting efflux pumps like NorA and P-gp, Boeravinone A could potentially disrupt the normal functioning of these pathways, leading to an accumulation of certain substances within the cells .
Pharmacokinetics
Given its potential role as a p-gp inhibitor, it may influence the bioavailability of other drugs by reducing their efflux from cells .
Result of Action
The inhibition of efflux pumps by Boeravinone A could lead to an increased intracellular concentration of certain substances, including antibiotics. This could enhance the efficacy of these substances by allowing them to reach their targets more effectively . Moreover, Boeravinone A might also inhibit biofilm formation, thereby preventing bacterial entry into macrophages .
Action Environment
The action of Boeravinone A could be influenced by various environmental factors. For instance, the extraction process of Boeravinone B from Boerhavia diffusa roots was found to be optimized at specific temperatures, times, and solvent concentrations . Similar factors might also influence the action, efficacy, and stability of Boeravinone A.
Future Directions
Boeravinone B has shown promise in alleviating gut dysbiosis during myocardial infarction-induced cardiotoxicity in rats . It also exhibits anticancer activity via the internalization and destruction of EGFR family receptors . These findings suggest potential future directions for the study and application of boeravinone compounds, including boeravinone A.
properties
IUPAC Name |
9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-8-10(19)7-12-14(15(8)20)16(21)13-9-5-3-4-6-11(9)24-18(22-2)17(13)23-12/h3-7,18-20H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGITRXQUOAJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
boeravinone A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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